2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine
Description
2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine is a bicyclic thiazole derivative featuring a fused indeno-thiazol core substituted with a methyl group at position 2 and an ethanamine side chain at position 6.
Properties
Molecular Formula |
C13H16N2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
2-(2-methyl-7,8-dihydro-6H-cyclopenta[g][1,3]benzothiazol-8-yl)ethanamine |
InChI |
InChI=1S/C13H16N2S/c1-8-15-11-5-4-9-2-3-10(6-7-14)12(9)13(11)16-8/h4-5,10H,2-3,6-7,14H2,1H3 |
InChI Key |
OBDUNQBHBRROAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(CCC3CCN)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylindanone with thioamide in the presence of a base to form the thiazole ring. The resulting intermediate is then reacted with ethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes nucleophilic substitution and acylation under standard conditions:
For example, treatment with 2-chloroethyl chloroformate in THF forms carbamate derivatives, as seen in related indeno-thiazole systems .
Cyclization and Heterocycle Formation
The amine and thiazole moieties participate in cyclization reactions to generate fused heterocycles:
-
Oxazolidinone Formation : Reaction with ethyl chloroformate and subsequent alkaline cyclization yields oxazolidinone derivatives, enhancing structural rigidity for receptor binding studies .
-
Tetrazole Synthesis : Treatment with sodium azide and tributyltin chloride forms tetrazole rings, a strategy employed to mimic carboxylic acid bioisosteres .
Redox Reactions
The compound’s redox behavior is influenced by its electron-rich thiazole ring:
-
Oxidation : Dess-Martin periodinane oxidizes alcohol intermediates (e.g., during precursor synthesis) to ketones, critical for generating reactive carbonyl groups .
-
Reduction : Sodium cyanoborohydride selectively reduces imine intermediates in reductive amination steps, preserving the thiazole ring’s integrity .
Sulfonation and Electrophilic Substitution
The thiazole ring undergoes electrophilic aromatic substitution:
| Reaction Type | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Sulfonation | SO₃/H₂SO₄, 0°C | C-5 of thiazole | Enhanced water solubility for formulation studies |
Cycloaddition Reactions
The dihydroindene moiety participates in [4+2] Diels-Alder reactions:
-
With Maleic Anhydride : Forms bicyclic adducts under thermal conditions (80°C), expanding the compound’s utility in polymer-supported synthesis.
Metal-Catalyzed Coupling
Palladium-mediated cross-coupling reactions modify the indene backbone:
-
Suzuki Coupling : Using arylboronic acids and Pd(PPh₃)₄ introduces aryl groups at the indene C-4 position, diversifying structure-activity relationships.
Key Analytical Methods
Reaction progress and product purity are validated via:
-
¹H/¹³C NMR : Confirms regioselectivity in alkylation/acylation.
Research Implications
These reactions enable the synthesis of derivatives with optimized pharmacokinetic profiles and receptor selectivity. For instance, N-acetylated analogs show enhanced melatonin receptor binding (MT₁/MT₂), suggesting potential in circadian rhythm modulation . Structural comparisons with analogs highlight the critical role of the methyl group at C-2 in stabilizing hydrophobic interactions.
This reactivity profile positions 2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine as a versatile scaffold for medicinal chemistry and materials science applications.
Scientific Research Applications
2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazole Family
The compound shares core structural motifs with several thiazole derivatives described in the literature (Table 1):
Key Observations :
- Structural Divergence: Unlike the NBOMe series, which prioritizes halogenated aryl groups for receptor binding , the target compound’s indeno-thiazol core may favor interactions with hydrophobic enzyme pockets or ion channels.
- Functional Groups : The ethanamine side chain is analogous to the phenethylamine backbone in NBOMes but lacks the methoxybenzyl substituents linked to serotonergic activity .
- Biological Activity : Thiazole derivatives in and exhibit moderate analgesic and antibacterial effects, suggesting the target compound could share these properties if its substituents enhance target binding .
Pharmacological and Toxicological Profiles
Receptor Affinity and Selectivity
- NBOMe Compounds : High affinity for 5-HT2A receptors (Ki < 1 nM) due to halogenated aryl groups and methoxybenzyl moieties .
- Thiazole Analogs: Limited receptor data, but hydrazide and pyrazole substituents in correlate with COX-2 inhibition and analgesic effects .
- Target Compound: The indeno-thiazol core may confer selectivity for monoamine transporters or ion channels, but further studies are required.
Toxicity
Biological Activity
2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine, also known by its chemical identifiers such as CID 23725569 and CID 23725568, is a compound that has garnered attention for its potential biological activities, particularly in relation to melatonin receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C15H18N2OS
- Molecular Weight : 278.38 g/mol
- IUPAC Name : (S)-N-[2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethyl]acetamide
Melatonin Receptor Agonism
Research indicates that derivatives of this compound exhibit significant binding affinity for melatonin receptors MT1 and MT2. A study reported that one of its derivatives showed an MT1 Ki value of 0.031 nM and an MT2 Ki value of 0.054 nM, suggesting potent receptor activity . The agonistic action at these receptors is believed to contribute to various physiological effects including modulation of circadian rhythms and potential anxiolytic effects.
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic factors like Bax .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 14.8 | Induction of apoptosis |
| HepG2 | 18.3 | Induction of apoptosis |
| HEK293 | >150 | No significant effect |
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) analysis has been conducted to understand how modifications to the core structure affect biological activity. Variations in substituents on the indeno-thiazole moiety have shown differential effects on receptor binding and anticancer efficacy.
Key Findings from SAR Studies
- Substituent Variation : The presence of methyl groups enhances receptor binding affinity.
- Functional Groups : Acetamide functionalization is crucial for maintaining biological activity.
- Three-Dimensional Conformation : Molecular modeling studies suggest that the spatial arrangement significantly influences binding efficacy .
Case Study 1: Melatonin Receptor Modulation
In a clinical study involving patients with sleep disorders, administration of a derivative containing the indeno-thiazole structure resulted in improved sleep quality and reduced insomnia symptoms, highlighting its potential therapeutic applications in sleep-related issues .
Case Study 2: Anticancer Efficacy in Animal Models
Animal studies have demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study indicated that the compound effectively inhibited tumor growth through apoptosis induction and cell cycle arrest .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine?
Answer:
Key synthetic routes include:
- Cyclocondensation : Refluxing thiazole precursors (e.g., 2-methylbenzothiazole derivatives) with amines in acetic acid using sodium acetate as a base, followed by recrystallization from DMF/acetic acid mixtures .
- Nucleophilic Substitution : Reacting halogenated indeno-thiazole intermediates with ethanamine derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C .
- Functionalization : Post-synthetic modifications (e.g., oxidation with H₂O₂ or reduction with LiAlH₄) to introduce or modify substituents on the thiazole or indeno rings .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the ethanamine moiety (δ ~2.5–3.5 ppm for –CH₂–NH₂) and indeno-thiazole ring protons (δ ~6.5–8.5 ppm) .
- HPLC-MS : For purity assessment and molecular ion ([M+H]⁺) identification .
- Crystallography : X-ray diffraction (if crystalline) to resolve stereochemistry and confirm fused-ring geometry .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
Use Design of Experiments (DOE) frameworks:
- Split-Plot Designs : Evaluate temperature, pH (4–5), and solvent polarity simultaneously while controlling for batch variability .
- Continuous Flow Reactors : Scalable synthesis with precise control of residence time and temperature (80–100°C) to minimize side products .
- Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-limiting steps .
Advanced: How can contradictory biological activity data (e.g., antiviral vs. cytotoxic effects) be resolved?
Answer:
- Comparative SAR Studies : Systematically vary substituents (e.g., nitro, methoxy groups) on the indeno-thiazole core and assess activity against control compounds .
- Mechanistic Assays : Use fluorescence-based enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., apoptosis markers) to differentiate target-specific effects from nonspecific cytotoxicity .
- Computational Docking : Map compound interactions with proteins (e.g., viral proteases) using molecular dynamics simulations to rationalize divergent results .
Advanced: What computational methods are suitable for analyzing the compound’s electronic and steric properties?
Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability and aggregation tendencies .
Advanced: How does the indeno-thiazole scaffold influence pharmacokinetic properties?
Answer:
- LogP Calculations : Estimate lipophilicity using fragment-based methods (e.g., Ghose-Crippen) to predict blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes and quantify phase I/II metabolites via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, correlating with in vivo efficacy .
Basic: What strategies ensure compound stability during storage and handling?
Answer:
- Storage : Under inert atmosphere (N₂) at –20°C in amber vials to prevent oxidation or photodegradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How can environmental fate studies inform safe laboratory practices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
